molecular formula C13H18OS B1367833 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one CAS No. 945953-48-0

2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Cat. No.: B1367833
CAS No.: 945953-48-0
M. Wt: 222.35 g/mol
InChI Key: CXJRZQPQBNHPPA-UHFFFAOYSA-N
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Description

2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a pentyl group at the second position and a ketone functional group at the fourth position of the benzothiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the starting material can be a substituted thiophene, which undergoes cyclization in the presence of a suitable catalyst and under controlled temperature and pressure conditions.

  • Cyclization Reaction

      Starting Material: Substituted thiophene

      Catalyst: Palladium or other transition metal catalysts

      Reaction Conditions: Elevated temperature (e.g., 100-150°C) and pressure (e.g., 1-5 atm)

      Solvent: Organic solvents such as toluene or dichloromethane

  • Alkylation Reaction

      Starting Material: 6,7-dihydrobenzo[b]thiophen-4(5H)-one

      Reagent: Pentyl halide (e.g., pentyl bromide)

      Catalyst: Base such as potassium carbonate

      Reaction Conditions: Room temperature to reflux conditions

      Solvent: Polar aprotic solvents such as dimethylformamide (DMF)

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

      Conditions: Acidic or basic medium, elevated temperature

      Products: Corresponding sulfoxides or sulfones

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Room temperature to reflux conditions

      Products: Reduced forms such as alcohols or thiols

  • Substitution

      Reagents: Halogenating agents or nucleophiles

      Conditions: Varies depending on the reagent

      Products: Substituted derivatives at the benzothiophene ring

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: Bromine, chlorine

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Alcohols and Thiols: Formed through reduction reactions

    Substituted Benzothiophenes: Formed through substitution reactions

Scientific Research Applications

2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Used in the synthesis of organic semiconductors and conductive polymers.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of 2-pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydrobenzo[b]thiophen-4(5H)-one: Lacks the pentyl group, making it less hydrophobic.

    2,3-Dihydrobenzo[b]thiophene: Lacks the ketone functional group, altering its reactivity and properties.

    Benzo[b]thiophene: Fully aromatic, differing in electronic properties and reactivity.

Uniqueness

2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is unique due to the presence of both the pentyl group and the ketone functional group, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-pentyl-6,7-dihydro-5H-1-benzothiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-2-3-4-6-10-9-11-12(14)7-5-8-13(11)15-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJRZQPQBNHPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(S1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587481
Record name 2-Pentyl-6,7-dihydro-1-benzothiophen-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945953-48-0
Record name 2-Pentyl-6,7-dihydro-1-benzothiophen-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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